molecular formula C12H13N5O2 B253841 N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide

N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide

Cat. No. B253841
M. Wt: 259.26 g/mol
InChI Key: LWYYGHLZEYFIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide, also known as MTA, is a small molecule compound that has been extensively studied for its potential therapeutic applications. MTA is a member of the triazine family of compounds and has been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide is not fully understood. However, it has been suggested that N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide may exert its biological effects by inhibiting various enzymes and signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various diseases and biological processes. However, one limitation of using N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic diseases. Additionally, there is a need for further studies to assess the safety and toxicity of N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide in humans.

Synthesis Methods

N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide can be synthesized using a variety of methods, including the reaction of 4-aminobenzoylacetone with cyanuric chloride. Another method involves the reaction of 4-aminobenzoylacetone with thiourea followed by acetylation with acetic anhydride.

Scientific Research Applications

N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and infectious diseases. In cancer, N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In infectious diseases, N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide has been shown to have antiviral activity against hepatitis C virus and human immunodeficiency virus.

properties

Product Name

N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide

Molecular Formula

C12H13N5O2

Molecular Weight

259.26 g/mol

IUPAC Name

N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide

InChI

InChI=1S/C12H13N5O2/c1-7-11(19)15-12(17-16-7)14-10-5-3-9(4-6-10)13-8(2)18/h3-6H,1-2H3,(H,13,18)(H2,14,15,17,19)

InChI Key

LWYYGHLZEYFIJQ-UHFFFAOYSA-N

Isomeric SMILES

CC1=NNC(=NC1=O)NC2=CC=C(C=C2)NC(=O)C

SMILES

CC1=NNC(=NC1=O)NC2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CC1=NNC(=NC1=O)NC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.